N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide
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Overview
Description
N-(2-Amino-4’-methyl-[4,5’-bithiazol]-2’-yl)propionamide is a complex organic compound that belongs to the class of amines This compound features a bithiazole core, which is a bicyclic structure containing two thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-4’-methyl-[4,5’-bithiazol]-2’-yl)propionamide typically involves multi-step organic reactions. One common method includes the initial formation of the bithiazole core, followed by the introduction of the amino and propionamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-4’-methyl-[4,5’-bithiazol]-2’-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and propionamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(2-Amino-4’-methyl-[4,5’-bithiazol]-2’-yl)propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Amino-4’-methyl-[4,5’-bithiazol]-2’-yl)propionamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bithiazole core can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-2-methyl-phenyl)-propionamide: Shares a similar propionamide group but differs in the aromatic core.
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Contains a thiazole ring and amino groups, similar to the bithiazole core.
Uniqueness
N-(2-Amino-4’-methyl-[4,5’-bithiazol]-2’-yl)propionamide is unique due to its bithiazole core, which provides distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12N4OS2 |
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Molecular Weight |
268.4 g/mol |
IUPAC Name |
N-[5-(2-amino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C10H12N4OS2/c1-3-7(15)14-10-12-5(2)8(17-10)6-4-16-9(11)13-6/h4H,3H2,1-2H3,(H2,11,13)(H,12,14,15) |
InChI Key |
WPGYLJRXTXGITI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)N)C |
Origin of Product |
United States |
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